1-(2-Chlorophenyl)-3,3-bis(methylsulfanyl)-2-propen-1-one
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Overview
Description
1-(2-Chlorophenyl)-3,3-bis(methylsulfanyl)-2-propen-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)-3,3-bis(methylsulfanyl)-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-chlorobenzaldehyde and 3,3-bis(methylsulfanyl)acetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the condensation process.
Industrial Production Methods: For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chlorophenyl)-3,3-bis(methylsulfanyl)-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of corresponding alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, in the presence of a base or catalyst.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its antimicrobial and anticancer properties due to its ability to interact with biological targets.
Medicine: Potential use in the development of new therapeutic agents for treating infections and cancer.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3,3-bis(methylsulfanyl)-2-propen-1-one involves its interaction with cellular targets. The compound can inhibit enzymes or disrupt cellular processes by binding to specific proteins or DNA. The presence of the chlorophenyl and methylsulfanyl groups enhances its ability to penetrate cell membranes and interact with intracellular targets, leading to its biological effects.
Comparison with Similar Compounds
1-(2-Chlorophenyl)-3-(methylsulfanyl)-2-propen-1-one: A similar compound with one less methylsulfanyl group.
1-(2-Chlorophenyl)-3,3-bis(ethylsulfanyl)-2-propen-1-one: An analog with ethylsulfanyl groups instead of methylsulfanyl groups.
Uniqueness: 1-(2-Chlorophenyl)-3,3-bis(methylsulfanyl)-2-propen-1-one is unique due to the presence of two methylsulfanyl groups, which can enhance its reactivity and biological activity compared to similar compounds. The specific arrangement of functional groups in this compound allows for distinct interactions with biological targets, making it a valuable molecule for research and development.
Properties
IUPAC Name |
1-(2-chlorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClOS2/c1-14-11(15-2)7-10(13)8-5-3-4-6-9(8)12/h3-7H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKQALXLMAXQAL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=CC(=O)C1=CC=CC=C1Cl)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClOS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395144 |
Source
|
Record name | MS-1584 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40395144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56944-67-3 |
Source
|
Record name | MS-1584 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40395144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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